2,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 2,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 922136-35-4
VCID: VC8320741
InChI: InChI=1S/C22H20N2O4S/c1-14-8-9-15(2)21(12-14)29(26,27)23-16-10-11-19-17(13-16)22(25)24(3)18-6-4-5-7-20(18)28-19/h4-13,23H,1-3H3
SMILES: CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Molecular Formula: C22H20N2O4S
Molecular Weight: 408.5 g/mol

2,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

CAS No.: 922136-35-4

Cat. No.: VC8320741

Molecular Formula: C22H20N2O4S

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

2,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide - 922136-35-4

Specification

CAS No. 922136-35-4
Molecular Formula C22H20N2O4S
Molecular Weight 408.5 g/mol
IUPAC Name 2,5-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Standard InChI InChI=1S/C22H20N2O4S/c1-14-8-9-15(2)21(12-14)29(26,27)23-16-10-11-19-17(13-16)22(25)24(3)18-6-4-5-7-20(18)28-19/h4-13,23H,1-3H3
Standard InChI Key IFVIAJFTZVSBOH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Canonical SMILES CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Dibenzo[b,f]14oxazepine Core:

    • This can be achieved through cyclization reactions involving precursors like anthranilic acids or derivatives.

    • The introduction of the oxazepine ring often requires specific reagents to ensure regioselectivity.

  • Introduction of the Sulfonamide Group:

    • Sulfonamide formation generally involves reacting an amine with a sulfonyl chloride under basic conditions.

  • Functionalization with Methyl Groups:

    • Methylation can be performed using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

Biological Relevance and Applications

Sulfonamides and dibenzo[b,f] oxazepines are known for their diverse biological activities:

  • Pharmacological Potential:

    • Sulfonamides are widely used in medicine as antibacterial agents due to their ability to inhibit dihydropteroate synthase.

    • Dibenzo[b,f] oxazepines have been studied for their antidepressant, anti-inflammatory, and antitumor properties .

  • Potential Applications:

    • The combination of these two pharmacophores in one molecule suggests potential applications in drug development for conditions like inflammation or cancer.

    • The ketone group may also serve as a reactive site for further functionalization or binding interactions with biological targets.

Challenges and Future Directions

  • Synthetic Challenges:

    • Achieving high regioselectivity during cyclization and sulfonamide formation can be complex.

    • Scale-up processes may require optimization for industrial applications.

  • Biological Testing:

    • Further studies are needed to evaluate its pharmacokinetics, toxicity, and efficacy in vivo.

  • Derivatization Opportunities:

    • Modifications at the ketone or sulfonamide group could lead to analogs with enhanced activity or selectivity.

This compound represents a promising scaffold for further exploration in medicinal chemistry due to its unique combination of functional groups and structural features.

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